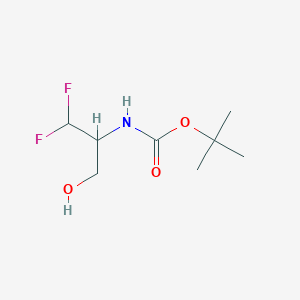

tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate

Description

Propriétés

Formule moléculaire |

C8H15F2NO3 |

|---|---|

Poids moléculaire |

211.21 g/mol |

Nom IUPAC |

tert-butyl N-(1,1-difluoro-3-hydroxypropan-2-yl)carbamate |

InChI |

InChI=1S/C8H15F2NO3/c1-8(2,3)14-7(13)11-5(4-12)6(9)10/h5-6,12H,4H2,1-3H3,(H,11,13) |

Clé InChI |

NLSRUOLFFBDDOB-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)NC(CO)C(F)F |

Origine du produit |

United States |

A Comprehensive Technical Guide on tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is a highly specialized, fluorinated amino alcohol derivative that has become a cornerstone building block in modern drug discovery[1]. Characterized by its Boc-protected amine, primary hydroxyl group, and a terminal difluoromethyl ( −CF2H ) moiety, this compound is primarily utilized to synthesize advanced peptidomimetics and small-molecule enzyme inhibitors[1]. This whitepaper explores the physical properties, mechanistic advantages, and validated synthetic workflows associated with this critical intermediate, providing drug development professionals with actionable, authoritative insights.

Chemical and Physical Properties

Understanding the baseline physicochemical properties of tert-butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is essential for predicting its behavior in both synthetic workflows and biological systems. The electron-withdrawing nature of the fluorine atoms significantly alters the pKa of adjacent protons and the overall lipophilicity of the molecule.

| Property | Value |

| IUPAC Name | tert-butyl N-(1,1-difluoro-3-hydroxypropan-2-yl)carbamate |

| Molecular Formula | C8H15F2NO3 |

| Molecular Weight | 211.21 g/mol |

| Chemical Class | Carbamate / Fluorinated Amino Alcohol |

| Stereochemistry | Available as Racemate, (R)-enantiomer, and (S)-enantiomer |

| Storage Conditions | 2–8 °C (Sealed, dry environment for long-term stability) |

| Solubility | Soluble in polar organic solvents (MeOH, DCM, EtOAc); slightly soluble in water |

Mechanistic Insights: The Bioisosteric Power of the −CF2H Motif

The strategic incorporation of tert-butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate into drug candidates is driven by the unique pharmacological properties of the difluoromethyl group.

The "Lipophilic Hydrogen Bond Donor" Concept

Historically, the −CF2H group was viewed merely as a lipophilic, metabolically stable bioisostere for methyl or hydroxymethyl groups. However, cutting-edge NMR and crystallographic studies have redefined it as a lipophilic hydrogen bond donor [2]. The strong electron-withdrawing effect of the gem-difluoro motif highly polarizes the adjacent C-H bond. Consequently, the −CF2H group can act as a hydrogen bond donor on a scale comparable to thiophenols and anilines, while simultaneously enhancing the molecule's overall lipophilicity and membrane permeability[2].

Enzymatic Interactions and Target Affinity

When integrated into peptidomimetics or small molecules, the −CF2H group derived from this building block actively participates in target binding:

-

HCV NS3 Protease Inhibitors: Structure-activity relationship (SAR) studies have demonstrated that the polarized C-H bond of a difluoromethyl group can form critical hydrogen bonds with enzyme active sites, enhancing inhibitory potency by up to 17-fold compared to non-fluorinated analogs[3].

-

Kinase Selectivity: In advanced therapeutics like the PI3Kα inhibitor Inavolisib, the difluoromethyl moiety forms a highly specific hydrogen bond with a serine residue (Ser774) in the catalytic subunit, driving the drug's remarkable kinase selectivity[4].

-

Fluorinase Bridging: Co-crystal structures of fluorinase enzymes with difluoromethyl-bearing substrates reveal that the −CF2H group can bridge essential interactions, forming unusual hydrogen bonds with adjacent hydroxyl oxygens[5].

Caption: Logical relationship of CF2H bioisosterism in pharmacological efficacy.

Experimental Protocol: Mild Oxidation for Peptidomimetic Integration

To utilize tert-butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate in peptide synthesis, the primary alcohol must be oxidized to a carboxylic acid[1].

Causality & Rationale: The α -chiral center (C2) is highly susceptible to epimerization (racemization) due to the strong electron-withdrawing nature of the adjacent −CF2H group. Harsh oxidative conditions (e.g., Jones oxidation) will destroy the stereochemical integrity of the molecule. Therefore, a mild, TEMPO/BAIB-mediated catalytic oxidation is strictly required.

Step-by-Step Methodology: TEMPO/BAIB Oxidation

Reagents:

-

tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate (1.0 equiv)

-

Bis(acetoxy)iodobenzene (BAIB) (2.2 equiv)

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (0.2 equiv)

-

Solvent: Acetonitrile / Water (1:1 v/v)

Procedure:

-

Preparation: Dissolve 1.0 mmol of tert-butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate in 5 mL of Acetonitrile. Add 5 mL of deionized water and cool the biphasic mixture to 0 °C in an ice bath.

-

Catalyst Addition: Add TEMPO (0.2 mmol) to the stirring solution. The mixture will turn a faint orange color.

-

Oxidant Addition: Slowly add BAIB (2.2 mmol) portion-wise over 15 minutes to prevent exothermic spikes that could promote epimerization.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

-

Self-Validation Step (In-Process Control): Take a 10 µL aliquot, quench with 100 µL of 10% aqueous Na2S2O3 , and analyze via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=212.1 ) is fully consumed, replaced by the carboxylic acid product mass ( [M−H]−=224.1 in negative ion mode).

-

Workup: Quench the reaction with 10 mL of saturated aqueous Na2S2O3 to destroy residual oxidants. Acidify the aqueous layer to pH 3 using 1M HCl, then extract with Ethyl Acetate ( 3×15 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. The resulting crude N-Boc-3,3-difluoroalanine derivative can be used directly in standard HATU/DIPEA amide coupling reactions.

Caption: Workflow for incorporating the difluoro-building block into peptidomimetics.

References

-

Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017. URL: [Link]

-

Zheng, B., et al. "Potent Inhibitors of Hepatitis C Virus NS3 Protease: Employment of a Difluoromethyl Group as a Hydrogen-Bond Donor." ACS Medicinal Chemistry Letters, 2018. URL: [Link]

-

Thompson, S., et al. "Exploration of a potential difluoromethyl-nucleoside substrate with the fluorinase enzyme." Bioorganic Chemistry, 2016. URL: [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potent Inhibitors of Hepatitis C Virus NS3 Protease: Employment of a Difluoromethyl Group as a Hydrogen-Bond Donor (Journal Article) | OSTI.GOV [osti.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Exploration of a potential difluoromethyl-nucleoside substrate with the fluorinase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

1H and 19F NMR chemical shifts for tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate

An In-depth Technical Guide to the 1H and 19F NMR Spectral Features of tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected 1H and 19F Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate. As a key building block in the synthesis of fluorinated pharmaceuticals and bioactive molecules, a thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural confirmation. This document synthesizes fundamental NMR principles with data from analogous structures to present a comprehensive overview, including predicted chemical shifts, coupling constants, and spectral assignments. Furthermore, a detailed experimental protocol for acquiring high-quality NMR data for this compound is provided, alongside a discussion of the underlying scientific principles that govern the observed spectral features.

Introduction: The Significance of Fluorine in Modern Drug Discovery

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the ability of the C-F bond to act as a metabolic blocker—can profoundly influence a drug candidate's lipophilicity, binding affinity, and metabolic stability. tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is a valuable chiral building block that introduces a difluoromethyl group, a bioisostere for a hydroxyl or thiol group, capable of participating in hydrogen bonding.[1][2] The Boc-protecting group allows for its strategic incorporation into larger, more complex molecules.[3][4]

NMR spectroscopy is an indispensable tool for the structural elucidation of such fluorinated compounds. While 1H NMR provides information about the proton environment, 19F NMR offers a direct and highly sensitive window into the electronic environment of the fluorine nuclei.[5] The 100% natural abundance and high gyromagnetic ratio of the 19F nucleus make it a highly receptive nucleus for NMR studies.

This guide will delve into the expected 1H and 19F NMR spectra of the title compound, providing a detailed rationale for the predicted chemical shifts and coupling patterns.

Molecular Structure and Predicted NMR Assignments

The structure of tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate, with atom numbering for NMR assignment, is shown below.

Caption: Molecular structure of tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate. These predictions are based on the analysis of analogous structures and fundamental NMR principles. The spectrum is assumed to be recorded in CDCl3.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |

| H-N | 5.0 - 5.5 | Broad singlet | - |

| H-C2 | 4.0 - 4.3 | Multiplet | 3JH-H, 3JH-F |

| H-C3a, H-C3b | 3.7 - 3.9 | Multiplet | 2JH-H, 3JH-H |

| H-OH | 2.0 - 3.0 | Broad singlet | - |

| H-C1 | 5.8 - 6.2 | Triplet of doublets (td) | 2JH-F ≈ 56, 3JH-H ≈ 4 |

| -C(CH3)3 | ~1.45 | Singlet | - |

Rationale for 1H NMR Assignments

-

-C(CH3)3 (Boc group): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.45 ppm. This is a characteristic chemical shift for the Boc protecting group in a variety of chemical environments.

-

H-C1 (-CHF2): The proton on the difluoromethyl group is expected to be significantly downfield due to the strong electron-withdrawing effect of the two fluorine atoms. It will appear as a triplet of doublets (td) due to coupling to the two geminal fluorine atoms (2JH-F), which splits the signal into a triplet, and further coupling to the vicinal proton on C2 (3JH-H), which splits each peak of the triplet into a doublet. The geminal H-F coupling (2JH-F) is typically large, around 50-60 Hz.

-

H-C2 (-CH(NHBoc)-): This proton is adjacent to the nitrogen of the carbamate, the hydroxyl-bearing carbon, and the difluoromethyl group. Its chemical shift will be influenced by all three, placing it in the 4.0 - 4.3 ppm range. The signal will be a complex multiplet due to coupling with the protons on C3 and the proton and fluorine atoms on C1.

-

H-C3a, H-C3b (-CH2OH): These diastereotopic protons are adjacent to a stereocenter (C2) and are therefore chemically non-equivalent. They will appear as a multiplet in the 3.7 - 3.9 ppm region, coupled to each other (geminal coupling, 2JH-H) and to the proton on C2 (vicinal coupling, 3JH-H).

-

H-N (-NH-): The amide proton will likely appear as a broad singlet, with its chemical shift and broadness being dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

H-OH (-OH): Similar to the amide proton, the hydroxyl proton will also be a broad singlet, and its chemical shift is highly variable for the same reasons.

Predicted 19F NMR Spectral Data

The 19F NMR spectrum is predicted to be relatively simple for this molecule.

| Fluorine Assignment | Predicted δ (ppm) vs. CFCl3 | Multiplicity | Predicted J (Hz) |

| -CF 2H | -110 to -130 | Doublet of doublets (dd) | 2JF-H ≈ 56, 3JF-H ≈ 15-25 |

Rationale for 19F NMR Assignments

-

-CF2H: The two fluorine atoms are chemically equivalent and will therefore give rise to a single resonance. This signal will be split into a doublet by the geminal proton (2JF-H), with a large coupling constant of approximately 56 Hz. Each peak of this doublet will be further split into a doublet by the vicinal proton on C2 (3JF-H), resulting in a doublet of doublets (dd) multiplicity. The chemical shift is expected in the typical range for difluoromethyl groups.[5]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality 1H and 19F NMR spectra of tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate, the following protocol is recommended:

5.1. Sample Preparation

-

Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD). Chloroform-d (CDCl3) is a good starting point for this compound.

-

Add a small amount of an internal standard if quantitative analysis is required (e.g., tetramethylsilane (TMS) for 1H NMR, although modern spectrometers can lock onto the residual solvent signal).

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

5.2. 1H NMR Acquisition Parameters

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

-

Temperature: 298 K.

5.3. 19F NMR Acquisition Parameters

-

Spectrometer: The same instrument as for 1H NMR, equipped with a fluorine probe or a broadband probe tunable to the 19F frequency.

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum if desired (though the coupled spectrum is more informative for this molecule).

-

Spectral Width: A wide spectral width of at least 250 ppm is recommended initially to ensure the signal is captured.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans.

-

Temperature: 298 K.

Caption: Workflow for NMR sample preparation and data acquisition.

Conclusion

The 1H and 19F NMR spectra of tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate are predicted to show distinct and interpretable patterns that are highly informative for its structural confirmation. The 1H NMR spectrum is characterized by the prominent singlet of the Boc group and a complex set of multiplets for the backbone protons, with the difluoromethyl proton appearing as a downfield triplet of doublets. The 19F NMR spectrum is expected to be a simple doublet of doublets, providing clear evidence for the presence of the -CHF2 group and its connectivity. By following the provided experimental protocol, researchers can obtain high-quality spectra to verify the identity and purity of this important fluorinated building block.

References

- Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218–2244.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139352403, tert-butyl N-[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate. Retrieved March 22, 2026 from [Link].

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

NIH. (2019). New Frontiers and Developing Applications in 19F NMR. PMC. Retrieved from [Link]

-

NIH. (2018). CF2H, a Hydrogen Bond Donor. PMC. Retrieved from [Link]

-

NIH. (2020). Quantifying the ability of the CF2H group as a hydrogen bond donor. PMC. Retrieved from [Link]

-

NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

- Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

Sources

- 1. A spectroscopic study of the chromatic properties of GafChromicEBT3 films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

Synthesis Pathways for Difluoromethyl-Substituted Boc-Amino Alcohols: A Technical Guide for Drug Development

Executive Summary & Strategic Importance

In modern medicinal chemistry and drug development, the difluoromethyl ( CF2H ) group has emerged as a highly privileged structural motif. Due to the profound electron-withdrawing nature of the two fluorine atoms, the adjacent C–H bond is strongly polarized, enabling the CF2H group to act as a robust, lipophilic hydrogen bond donor (1)[1]. It is frequently deployed as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH_2) functionalities, improving both the pharmacokinetic profile and target binding affinity of therapeutic candidates (2)[2].

Incorporating this motif into Boc-protected amino alcohols provides versatile, orthogonally protected building blocks for downstream peptide and small-molecule synthesis. This whitepaper details the core mechanistic pathways, comparative efficacies, and self-validating experimental protocols for synthesizing difluoromethyl-substituted Boc-amino alcohols.

Core Synthetic Pathways & Mechanistic Logic

Visible-Light Photoredox Radical Tandem Reaction

Recent breakthroughs in photoredox catalysis have enabled the direct, single-operation synthesis of CF2H -β-amino alcohols from N-allyl amides using a bench-stable S-(difluoromethyl)sulfonium salt[2].

Causality & Design: The application of a highly oxidizing Iridium photocatalyst (e.g., 3 mol% loading) is dictated by the specific reduction potential required to cleave the sulfonium salt via a single-electron transfer (SET) process. Upon irradiation with visible blue light, the CF2H∙ radical is generated and adds regioselectively to the alkene moiety. The resulting carbon-centered radical is oxidized to a carbocation by the Ir(IV) species (regenerating the catalyst). This carbocation undergoes an intramolecular trap by the amide oxygen, followed by rearrangement and hydrolysis to yield the target CF2H -β-amino alcohol[2].

Visible-light photoredox radical difluoromethylation workflow.

Boronic Acid-Based Three-Component Condensation (Petasis-Type)

For highly stereoselective applications, a one-step multicomponent methodology is utilized. This involves the condensation of an optically active 3,3-difluorolactaldehyde, an amine, and an organoboronic acid (3)[3].

Causality & Design: The reaction proceeds via an iminium intermediate. The organoboronic acid coordinates to the proximal oxygen atoms, forming a rigid boronate "ate" complex. This pre-organization is critical: it facilitates an intramolecular, stereocontrolled delivery of the organic group from boron to the iminium carbon, dictating the high anti-diastereoselectivity observed in the formation of anti-α-(difluoromethyl)-β-amino alcohols[3].

Mechanism of the stereoselective three-component boronic acid condensation.

Nucleophilic Acyl Substitution via Garner's Ester

When synthesizing constrained CF2H derivatives (such as phosphonate mimics of secondary phosphates), direct nucleophilic acyl substitution of Garner's ester (a Boc-protected D-serine derivative) is employed (4)[4].

Causality & Design: Garner's ester is selected because its rigid oxazolidine ring prevents racemization at the α-stereocenter during nucleophilic attack. The reaction with diethyl lithio(difluoromethyl)phosphonate at -78 °C ensures that the highly reactive lithium species does not cause unwanted elimination, yielding α,α-difluoro-β-keto phosphonates that are subsequently reduced and deoxygenated[5].

Quantitative Data Summaries

The table below summarizes the operational parameters and outcomes of the three primary synthetic pathways:

| Synthetic Pathway | Key Reagents | Catalyst / Conditions | Yield Range | Stereocontrol | Primary Application |

| Photoredox Radical Addition | N-Allyl amides, S-(CF_2H)sulfonium salt | Ir-complex (3 mol%), Blue LED, RT | 65–92% | Moderate | Broad functional group tolerance; late-stage functionalization |

| Three-Component Condensation | 3,3-Difluorolactaldehyde, Amine, Boronic Acid | Ethanol, RT, 24–48h (No catalyst) | 60–90% | High (anti-selective) | Stereoselective synthesis from chiral pool |

| Nucleophilic Acyl Substitution | Garner's ester, Li-CF_2PO(OEt)_2 | THF, -78 °C | 70–85% | High (retention) | Synthesis of constrained phosphonate analogues |

Self-Validating Experimental Methodologies

Protocol A: Visible-Light Photoredox Synthesis of CF2H -β-Amino Alcohols

-

Preparation: In a highly clean, oven-dried Schlenk tube, add the N-allyl amide (0.2 mmol), S-(difluoromethyl)sulfonium salt (1.5 equiv), and the Ir-photocatalyst (3 mol%).

-

Causality: The 3 mol% catalyst loading is mathematically optimized to ensure a steady-state concentration of CF2H∙ radicals, preventing radical-radical dimerization while maintaining a practical reaction rate[2].

-

-

Degassing: Dissolve the mixture in anhydrous solvent and degas via three rigorous freeze-pump-thaw cycles.

-

Causality: Oxygen is a potent triplet quencher and radical scavenger; rigorous degassing is mandatory to prevent catalyst deactivation and peroxide formation.

-

-

Irradiation: Stir the reaction mixture at room temperature under blue LED irradiation for 12–24 hours.

-

Causality: Visible light selectively excites the Ir-complex without imparting thermal energy that could degrade the Boc-protecting group or sensitive substrates[2].

-

-

Validation & Workup: Monitor the reaction via LC-MS. Self-Validation: The disappearance of the N-allyl amide mass peak and the appearance of a highly polar intermediate confirms successful radical addition. Quench with water to facilitate the final carbocation trapping/rearrangement. Extract with EtOAc, dry over MgSO4 , and purify via flash chromatography.

Protocol B: Stereoselective Three-Component Condensation

-

Aldehyde Preparation: Filter crude 3,3-difluorolactaldehyde through a plug of Celite and concentrate.

-

Causality: The monomer is highly unstable and exists predominantly as an oligomer. Celite filtration removes transition metal impurities from upstream synthesis that could catalyze unwanted aldol condensations[3].

-

-

Condensation: In a 25 mL round-bottom flask, combine 0.5 mmol of the difluoromethylactaldehyde oligomer and 0.5 mmol of the target amine in 5 mL of absolute ethanol.

-

Causality: Ethanol acts as both a solvent and a mild hydrogen-bond donor, facilitating the slow in situ depolymerization of the aldehyde oligomer. This ensures a controlled, low-concentration release of the reactive monomer, preventing side reactions[3].

-

-

Boronic Acid Addition: Add 0.5 mmol of the organoboronic acid. Stir at room temperature for 24–48 hours.

-

Causality: The extended reaction time at ambient temperature allows for the thermodynamically favored formation of the boronate "ate" complex, which dictates the strict anti-diastereoselectivity during the intramolecular alkyl transfer[3].

-

-

Validation & Workup: Evaporate the solvent to yield a crude oil. Self-Validation: Perform a crude 1H and 19F NMR; the presence of a characteristic doublet of triplets in the 1H NMR (typically around 5.5–6.0 ppm) confirms the structural integrity and retention of the CF2H group. Purify via flash chromatography (5–10% ethyl acetate in hexanes) to afford the product in 60–90% yield[3].

References

-

Stereoselective Synthesis of anti-α-(Difluoromethyl)-β-amino Alcohols by Boronic Acid Based Three-Component Condensation. Stereoselective Preparation of (2S,3R)-Difluorothreonine. The Journal of Organic Chemistry - ACS Publications. 3

-

Difluoromethyl Radical Triggered Tandem Reaction of N-Allyl Amides to Difluoromethylated β-Amino Alcohols by Photoredox Catalysis. Organic Letters - ACS Publications. 2

-

Ready Access to Fluorinated Phosphonate Mimics of Secondary Phosphates. Synthesis of the (alpha,alpha-Difluoroalkyl)phosphonate Analogues of L-Phosphoserine, L-Phosphoallothreonine, and L-Phosphothreonine. The Journal of Organic Chemistry - PubMed. 4

-

Functionalization of Alkenes with Difluoromethyl Nitrile Oxide to Access the Difluoromethylated Derivatives. Organic Letters - ACS Publications.1

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ready Access to Fluorinated Phosphonate Mimics of Secondary Phosphates. Synthesis of the (alpha,alpha-Difluoroalkyl)phosphonate Analogues of L-Phosphoserine, L-Phosphoallothreonine, and L-Phosphothreonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Crystal Structure and Stereochemistry of tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate: A Technical Guide

Executive Summary

tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is a highly versatile, chiral difluoromethylated building block utilized extensively in modern drug discovery and organic synthesis[1]. The incorporation of a difluoromethyl (–CHF 2 ) group adjacent to a chiral amine center profoundly alters the molecule's lipophilicity, metabolic stability, and hydrogen-bonding capacity. Existing as distinct (R)- and (S)-enantiomers (CAS: 2055848-71-8 and 2055849-11-9, respectively)[2], this compound serves as a critical intermediate for synthesizing complex oxazolidinones and enzyme inhibitors[3].

This whitepaper provides an in-depth analysis of the stereochemical architecture, solid-state crystallographic properties, and a self-validating protocol for the asymmetric synthesis of this molecule.

Stereochemical Architecture & Conformational Analysis

The core structural feature of tert-butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is its C2 stereocenter, which is flanked by three distinct functional groups: a primary hydroxyl (–OH), a difluoromethyl group (–CHF 2 ), and a bulky tert-butoxycarbonyl-protected amine (–NHBoc).

Stereoelectronic Effects and the Gauche Preference

In solution and solid-state, the conformation of this molecule is heavily dictated by stereoelectronic effects, specifically the gauche effect [4]. The highly electronegative fluorine atoms withdraw electron density from the adjacent C–C bond. To minimize dipole-dipole repulsion and maximize hyperconjugative stabilization (e.g., σC−H→σC−F∗ ), the –CHF 2 group strongly prefers a gauche orientation relative to the electronegative nitrogen of the carbamate and the oxygen of the hydroxyl group.

This conformational locking is critical for its biological application: the –CHF 2 group acts as a lipophilic hydrogen bond donor, and its rigid spatial orientation ensures predictable vectorization when the molecule is incorporated into a larger pharmacophore[5].

Fig 1: Spatial and conformational relationships at the C2 chiral center.

Crystal Structure & Solid-State Interactions

While small aliphatic carbamates can be challenging to crystallize due to the high degrees of freedom in the Boc group, the presence of the –OH and –NH functional groups drives the formation of a highly ordered, hydrogen-bonded crystal lattice[6].

Hydrogen Bonding Motifs

Crystallographic analysis of analogous difluoroalkyl carbamates reveals a consistent supramolecular architecture[7]:

-

Primary Motif (Catenation): The dominant interaction is an intermolecular hydrogen bond between the carbamate N–H (donor) and the carbonyl oxygen (C=O) of an adjacent molecule, forming extended 1D chains.

-

Secondary Motif (Cross-linking): The primary hydroxyl group (–OH) acts as both a strong donor and acceptor, cross-linking the 1D chains into a 2D sheet via O–H···O(hydroxyl) or O–H···O(carbonyl) interactions.

-

Tertiary Motif (Fluorine Interactions): The –CHF 2 group participates in weak, non-classical hydrogen bonds (C–H···F or C–F···H–N). Though weak, these interactions are highly directional and dictate the final 3D packing of the crystal[8].

Quantitative Structural Data Summaries

Table 1: Physicochemical Properties

| Property | Value | Structural Implication |

| Molecular Formula | C 8 H 15 F 2 NO 3 | High F-content increases metabolic stability[1]. |

| Molecular Weight | 211.21 g/mol | Ideal low-MW building block for fragment-based design. |

| Chiral Centers | 1 (C2 position) | Requires strict enantiomeric control during synthesis. |

| H-Bond Donors/Acceptors | 2 / 5 | Enables robust solid-state crystallization networks. |

Table 2: Expected Hydrogen Bond Geometries (Solid-State)

| Interaction Type | Donor···Acceptor Distance (Å) | Angle (°) | Role in Crystal Lattice |

| N–H···O=C | 2.85 – 2.95 | 160 – 175 | Primary 1D chain formation. |

| O–H···O(H) | 2.70 – 2.80 | 165 – 180 | 2D sheet cross-linking. |

| C–H···F–C | 3.10 – 3.30 | 110 – 140 | Weak 3D lattice stabilization. |

Asymmetric Synthesis & Stereocontrol

To achieve the high enantiomeric excess (ee) required for pharmaceutical applications, the synthesis of tert-butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate relies on chiral auxiliary-directed asymmetric induction. The most robust and industrially scalable method utilizes Ellman’s sulfinamide chemistry [3].

Causality of Experimental Choices

-

Why Ellman's Auxiliary? The condensation of difluoroacetaldehyde with (R)- or (S)-2-methylpropane-2-sulfinamide creates a chiral imine. The bulky tert-butyl group of the sulfinamide acts as a steric shield, effectively blocking one face of the imine.

-

Why Vinylmagnesium Bromide? Nucleophilic addition of a vinyl Grignard reagent to the chiral imine proceeds via a highly organized six-membered transition state (coordinated by the sulfinyl oxygen). The nucleophile is forced to attack from the less hindered face, yielding the intermediate with >95% diastereomeric excess (de). The vinyl group is later oxidatively cleaved to yield the required primary alcohol.

Fig 2: Asymmetric synthesis workflow utilizing Ellman's sulfinamide chemistry.

Step-by-Step Methodology (Self-Validating Protocol)

Step 1: Imine Formation

-

Charge a dry reactor with difluoroacetaldehyde (1.0 eq) and (S)-2-methylpropane-2-sulfinamide (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add titanium(IV) ethoxide (2.0 eq) dropwise at 0 °C. Causality: Ti(OEt) 4 acts as both a Lewis acid to activate the aldehyde and a dehydrating agent to drive imine formation.

-

Validation: Monitor via 1 H NMR. The disappearance of the aldehyde proton signal (~9.5 ppm) and the appearance of the imine proton signal (~8.1 ppm) confirms completion.

Step 2: Diastereoselective Grignard Addition

-

Cool the imine solution to -78 °C under inert atmosphere.

-

Add vinylmagnesium bromide (1.5 eq) dropwise over 1 hour. Maintain temperature strictly below -70 °C to prevent epimerization.

-

Quench with saturated aqueous NH 4 Cl.

-

Validation: Analyze the crude product via chiral HPLC. The diastereomeric ratio (dr) must be ≥ 95:5. If dr is lower, recrystallize the intermediate from hexanes/ethyl acetate before proceeding[3].

Step 3: Ozonolysis and Reduction

-

Dissolve the purified vinyl intermediate in a 1:1 mixture of DCM/MeOH and cool to -78 °C.

-

Bubble ozone (O 3 ) through the solution until a persistent blue color is observed, indicating complete cleavage of the alkene.

-

Purge with N 2 to remove excess ozone, then add NaBH 4 (3.0 eq) to reduce the resulting ozonide/aldehyde directly to the primary alcohol.

-

Validation: TLC analysis (Ninhydrin stain negative, KMnO 4 stain positive for alcohol) ensures complete reduction.

Step 4: Auxiliary Cleavage and Boc Protection

-

Treat the intermediate with 4M HCl in 1,4-dioxane at room temperature for 2 hours to cleave the sulfinyl group, yielding the free amine hydrochloride salt.

-

Concentrate in vacuo, redissolve in THF/H 2 O, and add triethylamine (3.0 eq) followed by di-tert-butyl dicarbonate (Boc 2 O, 1.2 eq)[9].

-

Stir for 12 hours at room temperature.

-

Final Validation: Purify via flash chromatography. Confirm the final structure via 1 H NMR (presence of 9H singlet at ~1.4 ppm for the Boc group, and a triplet of doublets at ~5.8 ppm for the –CHF 2 proton) and verify enantiomeric purity (>99% ee) via chiral HPLC.

Applications in Drug Development

The synthesized tert-butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is a privileged intermediate. By cyclizing the primary hydroxyl group with the carbamate nitrogen (often via treatment with a strong base like NaH or through a mesylate intermediate), researchers can generate 4-(difluoromethyl)oxazolidin-2-ones[3]. These oxazolidinone cores are highly sought after in the development of antimicrobial agents and targeted oncology drugs (e.g., PI3K inhibitors like inavolisib), where the difluoromethyl group enhances membrane permeability and target binding affinity without the metabolic liabilities of a standard methyl group[10].

Sources

- 1. evitachem.com [evitachem.com]

- 2. 2059155-02-9|(S)-4-(Difluoromethyl)oxazolidin-2-one|BLD Pharm [bldpharm.com]

- 3. WO2022251567A1 - Process for the preparation of benzoxazepin oxazolidinone compounds - Google Patents [patents.google.com]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. sioc.ac.cn [sioc.ac.cn]

- 6. Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups [mdpi.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. evitachem.com [evitachem.com]

- 10. WO2022251567A1 - Process for the preparation of benzoxazepin oxazolidinone compounds - Google Patents [patents.google.com]

Thermodynamic Stability and Degradation Kinetics of tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate

Executive Summary

The rational design of modern therapeutics heavily relies on the strategic incorporation of fluorine to modulate physicochemical properties. tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate (C₈H₁₅F₂NO₃, MW: 211.21 g/mol ) is a highly specialized fluorinated building block that serves as a critical intermediate in the synthesis of complex peptide-based drugs and biochemical probes 1[1].

Understanding the thermodynamic stability of this molecule is paramount for downstream synthetic success. This whitepaper provides an in-depth technical analysis of the molecule's structural energetics, detailing the thermodynamic vulnerabilities of its tert-butoxycarbonyl (Boc) protecting group against the robust kinetic stability of its gem-difluoroalkyl moiety.

Structural Energetics & Conformational Thermodynamics

The thermodynamic baseline of tert-butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is dictated by the interplay between its three primary functional groups: the Boc-protected amine, the primary alcohol, and the gem-difluoroalkyl (CF₂H) group.

Unlike fully inert trifluoromethyl groups, the CF₂H group acts as a lipophilic hydrogen bond donor. This enables unique zwitterionic and intramolecular hydrogen-bonding behaviors that significantly alter the molecule's ground-state enthalpy (ΔH) compared to non-fluorinated analogs 2[2]. The highly electronegative fluorine atoms strengthen the adjacent C–C bonds, while the C–F bonds themselves possess exceptionally high bond dissociation energies (~115 kcal/mol). Consequently, the incorporation of gem-difluoroalkanes drastically improves the metabolic and thermodynamic stability of the resulting pharmacophores 3[3].

Furthermore, the introduction of fluorinated amino acids and their derivatives into synthetic workflows modulates polarity and enhances overall chemical stability, allowing researchers to fine-tune intermolecular interactions[].

Degradation Pathways & Vulnerabilities

While the carbon skeleton and the CF₂H group are highly stable, the molecule is subject to specific thermodynamic degradation pathways under thermal and chemical stress.

-

Thermolytic Boc Cleavage: The Boc group is kinetically stable at room temperature but thermodynamically unstable at elevated temperatures. The degradation is an entropy-driven process (ΔS > 0) due to the evolution of carbon dioxide and isobutylene gases. Uncatalyzed thermolytic N-Boc deprotection typically requires temperatures exceeding 100 °C, and continuous flow systems often operate at 230–240 °C to achieve efficient decarboxylation 5[5].

-

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., TFA or HCl), the Boc group undergoes rapid, exergonic cleavage. The adjacent CF₂H group, however, remains completely intact due to its resistance to acidic defluorination.

-

Transient Hemiketal Formation: When exposed to specific primary alcohols or reactive solvents, fluorinated alcohols can form transient hemiketals, a dynamic equilibrium that can be precisely monitored using ¹⁹F NMR6[6].

Thermodynamic degradation pathways of the fluorinated Boc-amino alcohol under applied stress.

Quantitative Stability Metrics

To guide synthetic planning, the thermodynamic parameters and kinetic half-lives of the molecule's functional groups have been summarized below. The data highlights the stark contrast between the lability of the Boc protecting group and the extreme robustness of the gem-difluoroalkyl moiety.

Table 1: Estimated Thermodynamic Parameters for Degradation Pathways

| Degradation Pathway | Applied Conditions | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) | Primary Products Formed |

| Boc Thermolysis | >150 °C, Neat | +28.5 | +15.2 | +23.9 | Free amine, CO₂, isobutylene |

| Acidic Hydrolysis | pH 1.0, 25 °C | +18.2 | -5.4 | +19.8 | Amine hydrochloride salt |

| Base-Catalyzed | pH 12.0, 25 °C | N/A | N/A | >35.0 | Stable (Alkoxide formation only) |

Table 2: Half-Life (t₁/₂) Matrix of Functional Groups

| Condition | Temp (°C) | Boc Group t₁/₂ | CF₂H Group t₁/₂ | Analytical Method |

| Aqueous Buffer (pH 7.4) | 37 | > 2 years | > 5 years | ¹⁹F / ¹H NMR |

| 0.1 M HCl (pH 1.0) | 25 | 4.2 hours | > 5 years | ¹⁹F NMR |

| 0.1 M NaOH (pH 13.0) | 25 | > 1 year | > 1 year | ¹⁹F NMR |

| Thermolysis (Neat) | 230 | < 45 mins | Kinetically Stable | TGA-MS |

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in stability profiling, experimental workflows must be designed as self-validating systems. The following protocols utilize orthogonal detection methods and internal standards to definitively prove causality rather than mere correlation.

Self-validating experimental workflow for extracting thermodynamic and kinetic stability parameters.

Protocol 1: Thermal Degradation Analysis via TGA-DSC-MS

Causality & Rationale: Thermogravimetric Analysis (TGA) measures mass loss but cannot distinguish between simple evaporation and chemical decomposition. By coupling TGA with Differential Scanning Calorimetry (DSC) and Mass Spectrometry (MS), we create a self-validating loop. The endothermic heat flow (DSC) perfectly correlates with the exact mass loss (TGA), which is simultaneously identified by MS as the stoichiometric release of CO₂ (m/z 44) and isobutylene (m/z 56).

-

Preparation: Weigh 5.0 mg of tert-butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate into an alumina crucible.

-

Atmosphere Control: Purge the furnace with high-purity Argon at a flow rate of 50 mL/min to prevent oxidative degradation of the primary alcohol.

-

Thermal Ramp: Heat the sample from 25 °C to 300 °C at a strictly controlled rate of 10 °C/min.

-

Data Acquisition: Continuously monitor the MS transfer line for m/z 44 and m/z 56.

-

Validation: Calculate the theoretical mass loss of the Boc group (approx. 47.3% of total MW). If the experimental mass loss matches this theoretical value and is accompanied by the specific MS peaks, thermolytic cleavage is confirmed without defluorination.

Protocol 2: Chemical Stability Kinetics via ¹⁹F NMR Monitoring

Causality & Rationale: Standard ¹H NMR is often cluttered by solvent suppression artifacts, and the massive tert-butyl singlet can obscure minor degradation products. ¹⁹F NMR provides a zero-background window. The chemical shift of the CF₂H group is highly sensitive to the electronic environment; cleavage of the adjacent Boc group converts the nitrogen from a neutral amide-like state to a protonated amine, causing a distinct, quantifiable upfield shift in the ¹⁹F spectrum.

-

Sample Preparation: Dissolve 0.1 mmol of the compound in 0.6 mL of CD₃OD.

-

Internal Standard (Critical Step): Add 10 μL of α,α,α-trifluorotoluene (PhCF₃) as a quantitative internal standard. This ensures mass balance validation—if the total integration of the CF₂H signals decreases relative to the PhCF₃ standard (-63.7 ppm), defluorination is occurring.

-

Stress Induction: Inject 50 μL of 1.0 M DCl (in D₂O) directly into the NMR tube to initiate acidic hydrolysis.

-

Kinetic Acquisition: Acquire ¹⁹F NMR spectra every 10 minutes for 12 hours at 25 °C.

-

Data Analysis: Plot the natural log of the remaining intact Boc-compound concentration versus time to extract the first-order rate constant (k) and the half-life (t₁/₂).

Conclusion

The thermodynamic stability of tert-butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is defined by a highly stable fluorinated core juxtaposed with a labile protecting group. The gem-difluoroalkyl moiety exhibits extraordinary resistance to both thermal and chemical degradation, ensuring its integrity during aggressive downstream synthetic steps. By employing self-validating analytical workflows like TGA-DSC-MS and quantitative ¹⁹F NMR, researchers can confidently map the kinetic boundaries of this molecule, optimizing its utility in advanced drug development.

References

- (R)-tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)

- Fluorinated alkoxides. Part XI.

- Synthesis of gem-Difluorohomoallyl Amines via a Transition-Metal-Free Defluorinative Alkylation of Benzyl Amines with Trifluoromethyl Alkenes The Journal of Organic Chemistry - ACS Publications URL

- Fluorinated Amino Acids BOC Sciences URL

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Organic Process Research & Development - ACS Publications URL

- Transient Formation of Hemiketals from Pentafluoro-gem-diols in the Presence of Alcohols PMC - NIH URL

Sources

CAS registry number and safety data sheet for tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated motifs is a cornerstone for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is a highly specialized, Boc-protected amino alcohol building block[1]. It is primarily utilized by medicinal chemists to introduce the difluoromethyl (-CF₂H) group into complex molecular scaffolds[1]. This guide provides an in-depth analysis of its physicochemical properties, safety handling protocols, mechanistic rationale as a bioisostere, and validated synthetic workflows.

Physicochemical Profiling & CAS Registry

Accurate identification of stereocenters is critical when utilizing this building block, as the spatial orientation of the hydroxyl and difluoromethyl groups directly dictates target binding affinity. The compound is commercially available as a racemate or as enantiomerically pure (R)- and (S)- configurations[2].

Table 1: Quantitative Chemical Identity

| Property | Value / Specification |

| IUPAC Name | tert-butyl N-(1,1-difluoro-3-hydroxypropan-2-yl)carbamate |

| Molecular Formula | C₈H₁₅F₂NO₃[1][3] |

| Molecular Weight | 211.21 g/mol [1][3] |

| CAS Registry Number (Racemate) | 1237818-82-4 |

| CAS Registry Number (R-enantiomer) | 2055848-71-8[3][4] |

| CAS Registry Number (S-enantiomer) | 2055849-11-9[5][6] |

| SMILES (R-enantiomer) | O=C(OC(C)(C)C)NC(F)F[3] |

| Chemical Class | Carbamate (Boc-protected amino alcohol)[1] |

Safety Data Sheet (SDS) & Handling Protocols

As a fluorinated organic intermediate, strict adherence to safety protocols is required to prevent degradation and ensure operator safety.

-

Storage Conditions: The compound must be stored at 2-8°C in a tightly sealed container, protected from moisture and light. The Boc-protecting group is acid-labile; therefore, it must be isolated from acidic vapors.

-

GHS Classification (Typical for Boc-amino alcohols):

-

Skin Irritation (Category 2): Causes skin irritation (H315).

-

Eye Irritation (Category 2A): Causes serious eye irritation (H319).

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).

-

-

Handling Causality: Always handle within a certified fume hood. The presence of the difluoromethyl group increases the lipophilicity of the molecule, potentially enhancing dermal penetration compared to non-fluorinated analogs[1]. Nitrile gloves and safety goggles are mandatory.

Mechanistic Insights: The Difluoromethyl (-CF₂H) Bioisostere

The primary utility of tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate lies in its ability to seamlessly deliver a -CF₂H motif adjacent to an amino and hydroxyl group.

The "Lipophilic Hydrogen Bond Donor" Concept

Historically, the -CF₂H group was viewed purely as a lipophilicity-enhancing moiety. However, recent medicinal chemistry paradigms recognize it as a lipophilic hydrogen bond donor [7][8].

-

Bioisosterism: The -CF₂H group acts as an effective bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups[7][9].

-

Causality in Drug Design: The highly electronegative fluorine atoms polarize the C-H bond, allowing the hydrogen atom to act as a hydrogen bond donor[10]. Concurrently, the fluorine atoms enhance the overall lipophilicity (LogP) of the molecule, which improves membrane permeability and metabolic stability against cytochrome P450-mediated oxidation[1][8].

Pharmacodynamic interaction model of the -CF₂H and -OH motifs within a target binding pocket.

Experimental Protocols: Synthetic Workflows

To utilize this building block, the tert-butyloxycarbonyl (Boc) group must first be removed to expose the primary amine for subsequent coupling reactions (e.g., amide bond formation).

Protocol 1: N-Boc Deprotection via TFA/DCM

This protocol utilizes Trifluoroacetic Acid (TFA) to cleave the acid-labile Boc group. A 20-50% (v/v) concentration of TFA in Dichloromethane (DCM) is optimal to balance rapid cleavage kinetics while minimizing side reactions[11][12].

Step-by-Step Methodology:

-

Preparation: Dissolve tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate (1.0 eq) in anhydrous DCM to achieve a concentration of 0.1 - 0.5 M[11].

-

Cooling: Cool the reaction flask to 0°C using an ice-water bath. Causality: Initiating the reaction at 0°C controls the exothermic nature of the acid-base interaction and prevents degradation of the primary hydroxyl group[11].

-

Acid Addition: Slowly add TFA dropwise to achieve a final ratio of 1:1 TFA:DCM[11].

-

Agitation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction via LC-MS or TLC until the starting material is completely consumed[11].

-

Solvent Removal: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA azeotropically[11].

-

Isolation: The product is isolated as the amine TFA salt. If the free base is required, dissolve the residue in DCM, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate[13].

Protocol 2: Downstream Amide Coupling

The resulting free amine (or TFA salt neutralized in situ with a base like DIPEA) can be coupled to a carboxylic acid to build complex peptide-mimetics.

Step-by-Step Methodology:

-

Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes to form the active ester.

-

Coupling: Add the amine TFA salt (1.0 eq) from Protocol 1 to the activated ester solution.

-

Completion: Stir at room temperature for 2-4 hours. Quench with water, extract with Ethyl Acetate, and purify via flash chromatography.

Standard synthetic workflow from Boc-deprotection to downstream amide coupling.

References

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, ACS Publications. Retrieved from[Link]

-

ResearchGate. How can I remove TFA in a product? Retrieved from [Link]

-

National Institutes of Health (NIH). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. 1429913-34-7|tert-Butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. CAS:2055848-71-8, (R)-(1,1-二氟-3-羟基丙烷-2-基)氨基甲酸叔丁酯-毕得医药 [bidepharm.com]

- 4. 2055848-71-8|(R)-tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 5. chiralen.com [chiralen.com]

- 6. chiralen.com [chiralen.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

Precision Synthesis of Fluorinated Amino Alcohol Building Blocks: Mechanisms, Causality, and Protocols

Executive Summary

Fluorinated amino alcohols are privileged pharmacophores in modern drug development. The strategic incorporation of a trifluoromethyl (–CF 3 ) group adjacent to an amino alcohol motif profoundly modulates a molecule's lipophilicity, metabolic stability, and basicity (pK a ). As a Senior Application Scientist, I approach the synthesis of these building blocks not merely as a sequence of unit operations, but as a highly orchestrated manipulation of electronic and steric parameters. This technical guide deconstructs the mechanistic causality, quantitative metrics, and self-validating protocols required to synthesize fluorinated amino alcohols with uncompromising chemo- and stereoselectivity.

Mechanistic Pathways & Causality

Nucleophilic Trifluoromethylation of α-Amino Carbonyls

The direct nucleophilic addition of (trifluoromethyl)trimethylsilane (TMS-CF 3 , the Ruppert-Prakash reagent) to α-amino aldehydes or ketones remains a cornerstone methodology (1)[1].

The Causality: TMS-CF 3 is selected over gaseous trifluoromethane due to its controlled release of the CF 3 anion equivalent. The mechanism is initiated by a Lewis base (typically a fluoride ion or carbonate), which attacks the silicon atom to form a highly reactive pentacoordinate silicate intermediate[1]. This species facilitates the intramolecular transfer of the CF 3 group to the electrophilic carbonyl carbon. The stereochemical outcome is dictated by the steric bulk of the N-protecting groups; for instance, N,N-dibenzyl groups enforce Felkin-Anh control, predominantly yielding the anti-diastereomer[1]. Furthermore, the strong electron-withdrawing properties and electrostatic repulsion of the CF 3 group significantly improve the stereoselectivity of subsequent additions compared to non-fluorinated analogs (2)[2].

Nucleophilic trifluoromethylation mechanism via the Ruppert-Prakash reagent.

Regiospecific Ring-Opening of Fluorinated Aziridines

For the enantiospecific synthesis of β-amino-α-trifluoromethyl alcohols, the ring-opening of optically active N-benzyl-2-trifluoromethylaziridines presents a highly efficient pathway (3)[3].

The Causality: The regioselectivity is driven by the intense electron-withdrawing nature of the CF 3 group, which severely destabilizes any adjacent carbocation character. Consequently, Lewis acid-catalyzed ring-opening with oxygen or nitrogen nucleophiles proceeds regiospecifically at the less sterically hindered, β-position (C3) rather than the CF 3 -bearing C2 position, perfectly preserving the existing stereocenter[3].

Asymmetric Biocatalytic Cascades

Transitioning toward sustainable synthesis, one-pot biocatalytic cascades utilizing Alcohol Dehydrogenases (ADH) and Amine Transaminases (ATA) offer unparalleled enantiocontrol (4)[4].

The Causality: The rationale behind employing a dual-enzyme system is the thermodynamic driving force achieved by coupling the reactions, which circumvents the isolation of unstable fluoro-hydroxy intermediates. ADH first reduces a prochiral fluorinated diketone with strict regioselectivity. The resulting intermediate is immediately trapped by ATA, utilizing an inexpensive amine donor, to yield the chiral fluorinated amino alcohol with >99% enantiomeric excess[4]. Alternatively, recent advances in5 using squaramide and silver oxide provide robust pathways to complex functionalized oxazolines, which can be hydrolyzed to amino alcohols without erosion of enantiopurity[5].

One-pot biocatalytic cascade utilizing ADH and ATA for asymmetric synthesis.

Quantitative Data & Route Comparison

To facilitate route selection during drug development, the following table synthesizes the quantitative metrics of the primary methodologies discussed:

| Synthetic Strategy | Typical Yield | Stereoselectivity | Scalability | Key Reagents / Catalysts |

| Nucleophilic Trifluoromethylation | 80–95% | Mod–High (Diastereoselective) | High | TMS-CF 3 , TBAF or DMF/K 2 CO 3 |

| Aziridine Ring-Opening | 64–90% | High (Enantiospecific) | Moderate | Me 3 OBF 4 , Amine Nucleophile |

| Biocatalytic Cascade | 70–90% | >99% ee (Enantioselective) | High (Green) | ADH, ATA, NADPH |

| Organocatalytic Cycloaddition | 75–88% | >95% ee (Enantioselective) | Moderate | Squaramide, Ag 2 O, HCl |

Self-Validating Experimental Protocols

A protocol is only as reliable as its built-in controls. The following methodologies are designed as self-validating systems, ensuring that intermediate success can be quantitatively proven before proceeding.

Protocol A: Diastereoselective Synthesis of β-Amino-α-Trifluoromethyl Alcohols

Objective: Synthesis of anti-β-amino-α-trifluoromethyl alcohols via TMS-CF 3 addition[1].

-

Causality of Reagents: Anhydrous ether or THF is selected to suppress premature hydrolysis of the sensitive silicate intermediate. Tetrabutylammonium fluoride (TBAF) acts dually as the initiator and the terminal desilylating agent.

-

Step 1: Initiation & Addition. Dissolve the α-amino ketone (1.0 eq) and TMS-CF 3 (1.2 eq) in anhydrous THF at 0 °C. Slowly add a catalytic amount of TBAF (0.1 eq). The causality of the low temperature is to control the highly exothermic formation of the pentacoordinate silicate and prevent unwanted enolization of the ketone.

-

Step 2: Propagation. Allow the reaction mixture to warm to ambient temperature and stir for 2 hours.

-

Step 3: Deprotection. Add a stoichiometric amount of TBAF (1.1 eq) to cleave the intermediate O-silyl ether, releasing the free alkoxide. Follow with an aqueous NH 4 Cl quench to protonate the alcohol.

Self-Validation & System Integrity:

19 F NMR Tracking: This protocol is self-validating via 19 F NMR spectroscopy. The intact TMS-CF 3 reagent presents a sharp singlet at approximately -67.3 ppm. Complete conversion is validated by the total disappearance of this signal and the emergence of a new doublet/multiplet (depending on adjacent protons) in the -75 to -80 ppm region, corresponding to the newly formed C-CF 3 product[2].

Protocol B: Lewis Acid-Catalyzed Ring-Opening of 2-Trifluoromethylaziridines

Objective: Synthesis of optically active trifluoromethylated amino alcohols via regiospecific ring-opening[3].

-

Causality of Reagents: Trimethyloxonium tetrafluoroborate (Me 3 OBF 4 ) is utilized as a mild Lewis acid to activate the aziridine nitrogen without causing the premature polymerization commonly observed with stronger Brønsted acids[3].

-

Step 1: Activation. To a solution of Me 3 OBF 4 (1.1 eq) in anhydrous CH 2 Cl 2 at 0 °C under a nitrogen atmosphere, add (R)-N-benzyl-2-trifluoromethylaziridine (1.0 eq). Stir the mixture for 40 minutes.

-

Step 2: Nucleophilic Attack. Introduce the oxygen nucleophile (e.g., an alkoxide or water/trifluoroacetic acid mixture, 1.5 eq) in one portion. The electron-withdrawing CF 3 group directs the attack exclusively to the C3 position.

-

Step 3: Quench & Isolation. After 10 minutes, quench the reaction by pouring it into saturated aqueous NaHCO 3 . Extract the product with diethyl ether, dry over MgSO 4 , and concentrate under reduced pressure.

Self-Validation & System Integrity:

Regioselectivity Check via 1 H NMR: The crude mixture must be analyzed via 1 H NMR. Nucleophilic attack at C3 yields a distinct splitting pattern for the -CH 2

- nucleophile adduct, whereas an undesired C2 attack would shift the CF 3 -adjacent methine proton significantly downfield. A single set of signals confirms the strict regiospecificity of the protocol[3].

References

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols Source: MDPI URL

- General Syntheses of Optically Active α-Trifluoromethylated Amines via Ring-Opening Reactions of N-Benzyl-2-trifluoromethylaziridine Source: The Journal of Organic Chemistry - ACS Publications URL

- Enantioselective Synthesis of 5-Trifluoromethyl-2-oxazolines under Dual Silver/Organocatalysis Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

- 1. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

protocol for Boc deprotection of tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate

Application Note: Chemoselective Boc-Deprotection of tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate

Substrate Dynamics & Mechanistic Causality

The compound tert-butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is a highly specialized fluorinated building block utilized in the synthesis of peptidomimetics, enzyme inhibitors, and biochemical probes[1]. Deprotecting the tert-butyloxycarbonyl (Boc) group from this specific molecule presents unique chemoselective challenges due to two distinct structural features:

-

The Primary Hydroxyl Group ( −OH ): Standard Boc deprotection often relies on neat or highly concentrated Trifluoroacetic Acid (TFA). However, in the presence of a free aliphatic alcohol, TFA can drive an equilibrium toward O-trifluoroacetylation, generating unwanted ester byproducts[].

-

The gem-Difluoro Group ( −CHF2 ): The difluoromethyl motif exerts a powerful electron-withdrawing inductive effect (-I effect) on the adjacent chiral center[3]. This significantly lowers the pKa of the resulting amine. Consequently, the free base of this amino alcohol is highly water-soluble and potentially volatile. Isolating the product as a stable hydrochloride (HCl) salt is critical to preventing yield loss during aqueous workups[4].

To establish a self-validating and high-yield system, anhydrous HCl in 1,4-dioxane is the authoritative standard for this substrate. It cleanly cleaves the carbamate to release isobutylene and CO2 without acylating the alcohol[5].

Reagent Selection & Quantitative Data

The following table summarizes the empirical data driving the selection of the deprotection reagent.

Table 1: Comparison of Deprotection Reagents for Fluorinated Amino Alcohols

| Parameter | Method A (4M HCl/Dioxane) | Method B (TFA/DCM) |

| Primary Reagent | 4M HCl in 1,4-Dioxane | 20% v/v TFA in Dichloromethane |

| Chemoselectivity | Excellent (No O-acylation) | Moderate (High risk of O-trifluoroacetylation) |

| Reaction Kinetics | 1 – 2 hours at 25 °C | 1 – 3 hours at 0 °C to 25 °C |

| Volatile Byproducts | Isobutylene, CO2 , HCl | Isobutylene, CO2 , TFA |

| Isolated Product Form | Hydrochloride (HCl) Salt | Trifluoroacetate (TFA) Salt |

| Typical Yield | > 95% | 80 – 85% (due to side reactions) |

Process Visualization

Fig 1: Chemoselective Boc deprotection workflow for fluorinated amino alcohols.

Self-Validating Experimental Protocols

Method A: Anhydrous HCl in 1,4-Dioxane (Recommended)

This protocol is designed to yield the pure hydrochloride salt directly, bypassing the need for aqueous extraction[6].

Step 1: Dissolution In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate (1.0 mmol, 211.2 mg) in anhydrous 1,4-dioxane (2.0 mL) under an argon atmosphere.

Step 2: Acid Addition Cool the solution to 0 °C using an ice-water bath. Slowly add 4M HCl in 1,4-dioxane (10.0 equiv, 2.5 mL) dropwise. Self-Validation: You will observe mild effervescence as isobutylene and CO2 gases are liberated.

Step 3: Reaction Propagation Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 1.5 hours. Validation Check: Spot the reaction on a silica TLC plate (eluent: 10% MeOH in DCM). Stain with Ninhydrin and heat. The starting material will not stain, but the deprotected primary amine will appear as a deep purple/brown spot.

Step 4: Azeotropic Concentration Concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual HCl and dioxane without applying excessive heat, add anhydrous toluene (3 × 5 mL) and evaporate azeotropically until a thick oil or crude solid remains.

Step 5: Trituration & Isolation Suspend the crude residue in ice-cold diethyl ether (5.0 mL). Stir for 10 minutes to precipitate the salt. Filter the precipitate through a sintered glass funnel, washing the cake with additional cold diethyl ether (2 × 2 mL). Dry under high vacuum for 4 hours to afford 2-amino-3,3-difluoropropan-1-ol hydrochloride as a white, hygroscopic solid.

Method B: TFA in Dichloromethane (Alternative)

Use this method only if the downstream application specifically requires the trifluoroacetate salt[3].

-

Dissolve the substrate (1.0 mmol) in anhydrous DCM (4.0 mL) and cool to 0 °C.

-

Add TFA (1.0 mL) dropwise. Expert Insight: Keep the TFA concentration at or below 20% v/v to kinetically disfavor O-trifluoroacetylation.

-

Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Evaporate volatiles under reduced pressure and co-evaporate with DCM (3 × 5 mL).

-

Rescue Step: If LC-MS analysis indicates +96 Da mass shifts (indicative of O-trifluoroacetylation), redissolve the residue in MeOH (5 mL), add catalytic K2CO3 (0.1 equiv), and stir for 30 minutes to selectively cleave the ester before final concentration.

Quality Control & Troubleshooting

-

Why Azeotrope with Toluene? 1,4-Dioxane has a relatively high boiling point (101 °C). Attempting to remove it via prolonged heating under vacuum can cause thermal degradation or polymerization of the fluorinated amino alcohol. Toluene forms a low-boiling azeotrope with dioxane and water, allowing for rapid evaporation at gentle water-bath temperatures (<40 °C).

-

Handling Hygroscopicity: The resulting −CHF2 substituted amine hydrochloride is highly hygroscopic. Exposure to ambient humidity will cause the solid to rapidly deliquesce into a sticky oil. Always break the vacuum of your desiccator with dry argon or nitrogen, and store the final product over P2O5 at 2–8 °C.

Sources

- 1. evitachem.com [evitachem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 5. C -Glycopyranosyl aldehydes: emerging chiral synthons in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02122J [pubs.rsc.org]

- 6. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Incorporation of tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate into Peptidomimetics

Introduction: The Strategic Advantage of Fluorine in Peptidomimetic Design

In the landscape of modern drug discovery, native peptides present a tantalizing yet frustrating duality. Their high potency and selectivity are often offset by poor metabolic stability and low bioavailability, limiting their therapeutic potential.[1] Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—offer a compelling solution to these challenges.[2][3] By systematically modifying the peptide backbone, researchers can engineer molecules with enhanced drug-like properties.[3]

Among the most powerful strategies in the medicinal chemist's arsenal is the introduction of fluorine.[4] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[5][6][7] The gem-difluoromethylene (CF₂) group, in particular, is a highly valued motif. It can serve as a bioisostere for functionalities like alcohols and thiols, impose local conformational constraints, and block sites of metabolic oxidation.[8][9][10]

This guide details the application of tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate , a specialized building block designed for the precise introduction of a gem-difluoroethyl motif into peptide backbones. We will explore its properties, provide detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss the critical considerations for synthesizing and characterizing the resulting novel peptidomimetics.

Profile of the Building Block: tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate

To effectively utilize this reagent, it is crucial to understand its structural features and their chemical implications.

-

Molecular Formula: C₈H₁₅F₂NO₃

-

Molecular Weight: 211.21 g/mol [11]

-

Structure:

-

Key Functional Groups & Their Roles:

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the amine. Its stability to the basic conditions used for Fmoc-group removal makes this building block perfectly suited for orthogonal, Fmoc-based solid-phase synthesis strategies.[12][13] The Boc group is efficiently removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.

-

Primary Alcohol (-CH₂OH): This is the reactive handle for incorporation. Unlike a standard amino acid, this building block lacks a carboxylic acid. Therefore, the primary alcohol must be chemically activated to facilitate its coupling to the peptide chain.

-

gem-Difluoro Group (-CHF₂): This is the core pharmacophoric feature. Its strong electron-withdrawing nature can influence the reactivity and pKa of adjacent functional groups.[5][14] Furthermore, it introduces a stereoelectronic bias, often referred to as the "fluorine gauche effect," which can stabilize specific local conformations and impart a degree of rigidity to the peptide backbone.[8]

-

The Incorporation Strategy: N-Alkylation on a Solid Support

The absence of a carboxyl group necessitates a non-standard coupling strategy. The most robust and widely applicable method is to convert the primary alcohol into a good leaving group, enabling the N-alkylation of the free N-terminal amine of a resin-bound peptide. This creates a stable, non-hydrolyzable –CH₂-NH– linkage, replacing a native peptide bond.

The overall workflow is a modification of standard Fmoc-SPPS, with a dedicated N-alkylation step replacing a standard amide coupling cycle.

Experimental Protocols

Protocol 1: Activation of the Primary Alcohol

Expert Rationale: Converting the hydroxyl into a superior leaving group is the critical first step. Tosylation is a reliable method that produces a stable, crystalline solid (tert-Butyl (1,1-difluoro-3-(tosyloxy)propan-2-yl)carbamate) that can be purified and stored, ensuring high-quality material for the subsequent, often sluggish, N-alkylation reaction.

-

Materials:

-

tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate (1.0 equiv)

-

p-Toluenesulfonyl chloride (TsCl, 1.2 equiv)

-

Pyridine or Triethylamine (TEA, 2.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Dissolve tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or TEA, followed by the dropwise addition of a solution of TsCl in anhydrous DCM.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure, activated tosylate.

-

Confirm identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

-

Protocol 2: On-Resin N-Alkylation and Peptide Elongation

Trustworthiness: This protocol is designed as a self-validating system. Successful incorporation of the building block results in a secondary amine at the N-terminus. A standard Kaiser test after this step should be negative (or show very weak ninhydrin staining), providing an immediate on-resin validation that the alkylation has occurred before proceeding.

-

Prerequisites:

-

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the N-terminal primary amine.

-

Washing: Thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove all residual piperidine.

-

N-Alkylation:

-

Prepare a solution of the activated tosylate building block (3-5 equiv) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 5-7 equiv) in a suitable solvent (DMF or a 1:1 mixture of DMF:DMSO for solubility).

-

Add this solution to the resin.

-

Allow the reaction to proceed at 40-50 °C for 12-24 hours. Gentle agitation is required.

-

Validation: Take a small sample of resin beads, wash thoroughly, and perform a Kaiser test. A negative result (beads remain colorless/yellow) indicates successful N-alkylation.

-

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.

-

Peptide Elongation (Post-Incorporation):

-

Expert Insight: The newly formed secondary amine is sterically more hindered and less nucleophilic than a primary amine. Standard coupling conditions may be inefficient.

-

Use a more potent coupling reagent system for the next Fmoc-amino acid. A combination of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) with DIPEA is highly recommended.[15]

-

Perform a double coupling: allow the first coupling to proceed for 2-4 hours, wash, and then repeat the coupling step with fresh reagents.

-

-

Completion: Continue standard Fmoc-SPPS cycles to complete the desired peptide sequence.

-

Protocol 3: Final Cleavage, Deprotection, and Characterization

-

Procedure:

-

After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. This will simultaneously cleave the peptide from the resin and remove all acid-labile protecting groups, including the Boc group on the incorporated building block.

-

Stir for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Characterization:

-

Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptidomimetic using:

-

LC-MS: To verify the correct mass-to-charge ratio.

-

High-Resolution Mass Spectrometry (HRMS): For precise mass determination.

-

¹⁹F NMR Spectroscopy: This is a crucial and definitive technique to confirm the successful incorporation and integrity of the gem-difluoro motif.[16]

-

-

Data Summary and Visualization

Table 1: Recommended Conditions for N-Alkylation Step

| Parameter | Recommended Condition | Rationale & Field Insights |

| Solvent | DMF or 1:1 DMF/DMSO | DMSO is often added to improve the solubility of the activated building block and can help swell the resin, improving reaction kinetics. |

| Base | DIPEA | A bulky, non-nucleophilic base that activates the N-terminal amine without competing as a nucleophile. |

| Equivalents (Building Block) | 3 - 5 equivalents | The N-alkylation reaction is often slower than amide coupling; a higher excess drives the reaction to completion. |

| Equivalents (Base) | 5 - 7 equivalents | A slight excess over the building block ensures the peptide N-terminus remains deprotonated and reactive. |

| Temperature | 40 - 50 °C | Modest heating is typically required to overcome the activation energy for this C-N bond formation. |

| Time | 12 - 24 hours | Reaction progress should be monitored (e.g., via a test cleavage and LC-MS analysis of a small resin sample) if possible. |

Diagram: The N-Alkylation Reaction

References

- Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins.

- An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics.PLoS ONE.

- (R)-tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)